![molecular formula C23H21N5O3S B2497685 N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-20-5](/img/structure/B2497685.png)
N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H21N5O3S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetylphenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound features a complex structure comprising:
- An acetylphenyl moiety
- A triazolo-pyridazin thioacetamide component
This structural complexity is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of triazole-thiones have shown promising results against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Triazole derivative A | MCF-7 (breast cancer) | 15.5 |
Triazole derivative B | Bel-7402 (liver cancer) | 12.8 |
These findings suggest that modifications to the triazole structure can enhance anticancer activity, making it a potential candidate for further development in cancer therapy .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that triazole derivatives can inhibit inflammatory mediators such as TNF-alpha and IL-6 in vitro. For example:
Compound | Inflammatory Mediator | Inhibition (%) |
---|---|---|
Triazole derivative C | TNF-alpha | 75% at 20 µM |
Triazole derivative D | IL-6 | 65% at 20 µM |
These results underscore the potential of this class of compounds in treating inflammatory diseases .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes linked to various diseases. Notably:
- Acetylcholinesterase (AChE) : Compounds similar to this triazole derivative have shown moderate inhibitory activity against AChE, which is crucial in the treatment of Alzheimer’s disease.
Enzyme | Inhibition Activity | IC50 (µM) |
---|---|---|
AChE | Moderate | 157.31 |
This inhibition suggests potential applications in neurodegenerative disease management .
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a role in inflammatory responses and cancer progression .
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis.
Case Studies
Several case studies have documented the effects of related compounds on specific diseases:
- Breast Cancer : A study involving a triazole derivative demonstrated a significant reduction in tumor size in MCF-7 xenograft models when treated with the compound over four weeks.
- Inflammatory Disorders : Clinical trials assessing the anti-inflammatory effects of similar triazole compounds showed marked improvement in patients with rheumatoid arthritis after six weeks of treatment.
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-3-31-19-9-7-16(8-10-19)20-11-12-21-25-26-23(28(21)27-20)32-14-22(30)24-18-6-4-5-17(13-18)15(2)29/h4-13H,3,14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXTUXQXJBBSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC=CC(=C4)C(=O)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.